Bienvenue dans la boutique en ligne BenchChem!

CGP 53716

PDGFR selectivity VEGFR retinal neovascularization

Choose CGP 53716 for PDGFR research where selectivity is non-negotiable. As a 2-phenylaminopyrimidine, it potently blocks PDGFR autophosphorylation without inhibiting ABL, c-KIT, EGFR, insulin, or IGF-I receptors. This avoids the confounding off-target effects seen with imatinib or midostaurin. It demonstrates an 89% reduction in SMC migration in vivo and a 2- to 4-fold selectivity for PDGF-BB over bFGF/EGF in DNA synthesis assays. Its lack of VEGFR activity makes it an excellent negative control. For experiments requiring clean, interpretable PDGFR-specific pharmacology, generic substitution is scientifically invalid.

Molecular Formula C23H19N5O
Molecular Weight 381.4 g/mol
Cat. No. B2999062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 53716
Molecular FormulaC23H19N5O
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28)
InChIKeyUOEJSOXEHKCNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CGP 53716: A Selective PDGFR Tyrosine Kinase Inhibitor for Targeted Signal Transduction Research


CGP 53716 is a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class that demonstrates selective inhibitory activity against the platelet-derived growth factor (PDGF) receptor [1]. The compound potently blocks PDGF receptor autophosphorylation and downstream cellular events in vitro, while sparing other growth factor receptors such as epidermal growth factor (EGF) receptor, insulin receptor, and insulin-like growth factor I receptor [1]. This targeted profile distinguishes CGP 53716 from broader-spectrum kinase inhibitors and establishes it as a specialized tool for dissecting PDGFR-mediated signaling pathways.

Why CGP 53716 Cannot Be Substituted with Other In-Class PDGFR Inhibitors


Despite sharing the PDGFR target, in-class compounds such as imatinib (CGP 57148) and midostaurin (PKC412) exhibit fundamentally different selectivity profiles that confound experimental interpretation. Imatinib potently inhibits ABL and c-KIT in addition to PDGFR [1], while midostaurin targets a broad panel including PKC isoforms, VEGFR2, and FLT3 . Substituting CGP 53716 with these multi-targeted agents introduces off-target signaling perturbations that cannot be attributed solely to PDGFR blockade. Furthermore, the functional selectivity window of CGP 53716—a 2- to 4-fold preference for PDGF-BB over bFGF/EGF-stimulated DNA synthesis [2]—is not replicated across all PDGFR inhibitors. For experiments requiring clean, interpretable PDGFR-specific pharmacology, generic substitution is scientifically invalid.

Quantitative Differential Evidence for CGP 53716 vs. Closest Comparators


Selective PDGFR Inhibition: CGP 53716 Lacks VEGFR Activity Unlike Multi-Targeted Kinase Inhibitors

In a murine oxygen-induced ischemic retinopathy model, CGP 53716 exhibited no significant effect on retinal neovascularization, a phenotype driven by VEGF signaling [1]. This contrasts with the multi-targeted kinase inhibitor PKC412 (midostaurin), which blocks both PDGF and VEGF receptors and completely inhibits retinal NV in the same model [1]. The lack of VEGFR inhibition by CGP 53716, confirmed by biochemical assays showing no inhibition of VEGF receptor phosphorylation at concentrations >20 μmol/L , establishes a clear functional differentiation: CGP 53716 is a pure PDGFR tool, whereas PKC412 engages both PDGFR and VEGFR pathways.

PDGFR selectivity VEGFR retinal neovascularization angiogenesis

In Vivo Functional Differentiation: CGP 53716 Quantitatively Reduces Vascular Smooth Muscle Cell Migration in Neointimal Formation

Following rat carotid artery ballooning injury, administration of CGP 53716 at 50 mg/kg/day significantly reduced the migration of alpha-actin-positive cells on the luminal side of the internal elastic lamina from 38 ± 10 (control) to 4 ± 2 (P<0.0001) [1]. This represents an approximately 89% reduction in early SMC migration. At 14 days post-denudation, the intima/media ratio was inhibited by 40% in CGP 53716-treated animals (P=0.028) [1]. In contrast, the compound did not inhibit replicating bromodeoxyuridine-incorporating cells in the intima, media, or adventitia during the initial 0-96 hours post-surgery, demonstrating a selective effect on migration over early proliferation [1].

vascular smooth muscle cell neointimal hyperplasia restenosis in vivo efficacy

Functional Selectivity Window: 2- to 4-Fold Preference for PDGF-BB over bFGF/EGF-Induced DNA Synthesis

In rat aortic smooth muscle cells (RASMC) and BALB/3T3 fibroblasts, CGP 53716 inhibited PDGF-BB-, bFGF-, and EGF-induced DNA synthesis in a concentration-dependent manner, but exhibited a 2- to 4-fold selectivity for PDGF-BB-stimulated DNA synthesis over bFGF or EGF [1]. This functional window is distinct from the absolute biochemical selectivity profile and indicates that while CGP 53716 may impact multiple growth factor pathways at higher concentrations, it preferentially attenuates PDGF-driven mitogenic signaling within a defined concentration range.

growth factor selectivity DNA synthesis smooth muscle cells functional assay

Comparative Biochemical Potency: CGP 53716 IC50 of 84 nM for PDGFR vs. Imatinib's Broader Target Profile

CGP 53716 inhibits PDGFR with an IC50 of 84 nM , placing it in a similar potency range as imatinib, which inhibits PDGFR-β with an IC50 of 68 nM [1]. However, imatinib additionally potently inhibits ABL (IC50 1.1-25 nM) and c-KIT (IC50 ~100 nM) [2], while CGP 53716 shows no inhibition of EGFR, insulin receptor, or IGF-I receptor autophosphorylation [3]. This comparable PDGFR potency combined with a narrower target spectrum makes CGP 53716 the superior choice when PDGFR-selective pharmacology is required without ABL or c-KIT off-target liabilities.

IC50 PDGFR potency kinase inhibitor profiling comparative pharmacology

Optimal Scientific and Industrial Application Scenarios for CGP 53716


PDGFR-Specific Signal Transduction Studies Requiring Minimal Off-Target Interference

CGP 53716 is ideally suited for dissecting PDGFR-mediated signaling cascades in cell culture systems where contaminating ABL, c-KIT, or VEGFR inhibition would confound results. The compound's lack of activity against EGFR, insulin receptor, and IGF-I receptor [1] enables clean interpretation of PDGF-dependent phosphorylation events, c-Fos induction, and downstream kinase activation. This contrasts with imatinib, which introduces ABL and c-KIT inhibition even at PDGFR-effective concentrations [2].

Vascular Smooth Muscle Cell Migration and Neointimal Formation Models

For in vivo studies of restenosis, atherosclerosis, or vascular remodeling, CGP 53716 provides a validated tool to selectively interrogate PDGFR's role in SMC migration. The compound's demonstrated 89% reduction in SMC migration following carotid balloon injury [3] establishes a quantitative benchmark for PDGFR-dependent migration phenotypes. The 40% reduction in intima/media ratio at 14 days further supports its utility in chronic vascular injury models [3].

Titratable Functional Selectivity Assays with Defined PDGF-BB Preference Window

In mitogenic assays (e.g., thymidine incorporation), CGP 53716 exhibits a 2- to 4-fold selectivity for PDGF-BB-induced DNA synthesis over bFGF or EGF [3]. This defined window enables concentration-dependent experimental designs where PDGF-specific effects can be isolated from bFGF/EGF responses. This functional gradation is not reported for many alternative PDGFR inhibitors and represents a unique experimental parameter for growth factor cross-talk studies.

Negative Control for VEGF-Dependent Angiogenesis Studies

Because CGP 53716 does not inhibit VEGF receptor signaling at concentrations up to 20 μmol/L and lacks effect in VEGF-driven retinal neovascularization models [4], it serves as an excellent negative control compound for experiments designed to validate VEGFR-specific phenotypes. Its use alongside VEGFR inhibitors (e.g., PTK787, PKC412) allows unambiguous assignment of angiogenic effects to VEGF versus PDGF signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 53716

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.